[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate
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Overview
Description
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and a diphenylpropanoate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzaldehyde with an appropriate amine to form the Schiff base, followed by esterification with 3,3-diphenylpropanoic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diphenylpropanoate moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate can be compared with other similar compounds, such as:
[(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones]: These compounds share a similar Schiff base structure but differ in their specific functional groups and biological activities.
3-amino-3-(2-nitrophenyl)propionic acid: This compound has a similar nitrophenyl group but lacks the diphenylpropanoate moiety, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c23-22(18-12-7-13-19(14-18)25(27)28)24-29-21(26)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFHDUVOSILDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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